![molecular formula C26H34N2O5 B3969813 1-[1-(3-phenoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969813.png)
1-[1-(3-phenoxybenzyl)-4-piperidinyl]azepane oxalate
Overview
Description
1-[1-(3-phenoxybenzyl)-4-piperidinyl]azepane oxalate, also known as PBPAO, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of compounds known as azepanes, which are cyclic amines with seven-membered rings. PBPAO has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
1-[1-(3-phenoxybenzyl)-4-piperidinyl]azepane oxalate acts on a number of neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems. It has been shown to increase the release of these neurotransmitters, which may contribute to its therapeutic effects. This compound also has an affinity for certain receptors in the brain, including the sigma-1 receptor, which may play a role in its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress. Additionally, this compound has been shown to have a positive effect on cardiovascular function.
Advantages and Limitations for Lab Experiments
One advantage of 1-[1-(3-phenoxybenzyl)-4-piperidinyl]azepane oxalate is its broad range of potential therapeutic applications. It has been shown to have effects on a number of different neurotransmitter systems, making it a promising candidate for further study. However, one limitation of this compound is that its mechanism of action is not fully understood. Further research is needed to fully elucidate its effects on the brain and other physiological systems.
Future Directions
There are a number of potential future directions for research on 1-[1-(3-phenoxybenzyl)-4-piperidinyl]azepane oxalate. One area of interest is its potential as a treatment for addiction and substance abuse disorders. This compound has been shown to have effects on the reward system in the brain, which may make it a promising candidate for further study in this area. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may make it a useful therapeutic agent in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Scientific Research Applications
1-[1-(3-phenoxybenzyl)-4-piperidinyl]azepane oxalate has been studied extensively for its potential therapeutic applications. It has been shown to have a range of effects on the central nervous system, including analgesic, anxiolytic, and antidepressant effects. This compound has also been shown to have potential as a treatment for addiction and substance abuse disorders.
properties
IUPAC Name |
oxalic acid;1-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O.C2H2O4/c1-2-7-16-26(15-6-1)22-13-17-25(18-14-22)20-21-9-8-12-24(19-21)27-23-10-4-3-5-11-23;3-1(4)2(5)6/h3-5,8-12,19,22H,1-2,6-7,13-18,20H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOLVVQEBINGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



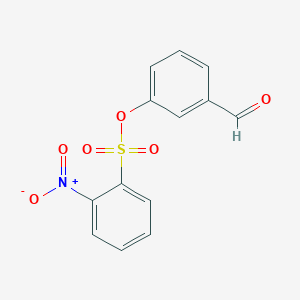
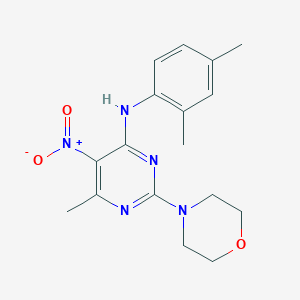
![2-methyl-N-{1-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3969754.png)
![methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3969760.png)
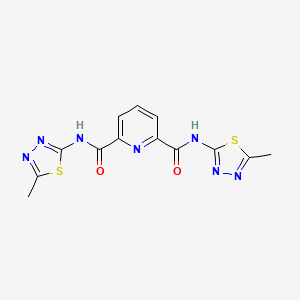
![N-[2-(tert-butylthio)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3969778.png)
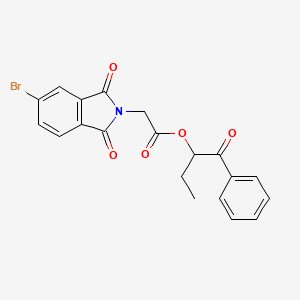
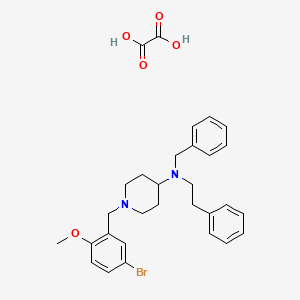
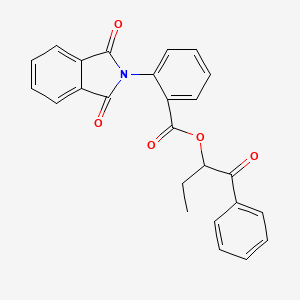
![methyl 2-{3-[2-(4-bromophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate](/img/structure/B3969800.png)
![N~1~-allyl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3969820.png)
![4-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B3969825.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-isopropoxybenzamide](/img/structure/B3969830.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}methanesulfonamide](/img/structure/B3969836.png)